Product packaging for 4-Methylenethiochroman(Cat. No.:CAS No. 59867-52-6)

4-Methylenethiochroman

Cat. No.: B14598200
CAS No.: 59867-52-6
M. Wt: 162.25 g/mol
InChI Key: DLRKJIFFNNMDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methylenethiochroman is a sulfur-containing heterocyclic compound that serves as a valuable scaffold and intermediate in medicinal chemistry and materials science research. Compounds based on the thiopyran structure, such as thiocoumarins and thiochromones, have been identified as key pharmacophores in the development of therapies for a range of conditions, showing activity as inhibitors for enzymes like monoamine oxidase and matrix metalloproteinase, and as antagonists for receptors such as the metabotropic glutamate receptor . Furthermore, the planarity of the thiopyran-4-ylidene moiety makes derivatives of this class particularly interesting for materials science applications. Researchers leverage these structures in the development of synthetic metals, organic light-emitting diodes (OLEDs), and conducting polymers due to their good electron transport properties and high electrical conductivity in charge-transfer salts . As a building block, this compound provides researchers with a versatile template for the synthesis of more complex, functionally diverse molecules. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10S B14598200 4-Methylenethiochroman CAS No. 59867-52-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59867-52-6

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

4-methylidene-2,3-dihydrothiochromene

InChI

InChI=1S/C10H10S/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2

InChI Key

DLRKJIFFNNMDQM-UHFFFAOYSA-N

Canonical SMILES

C=C1CCSC2=CC=CC=C12

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 4 Methylenethiochroman

Intrinsic Stability and Electronic Effects on the Exocyclic Methylene (B1212753) Functionality

Inductive Effect: The sulfur atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I effect) on the adjacent atoms. byjus.com This effect can influence the electron density of the carbon chain. allen.in

Resonance Effect: The sulfur atom possesses lone pairs of electrons that can be delocalized into the conjugated system, including the exocyclic double bond (+R or +M effect). allen.inyoutube.com This delocalization involves the π-electrons of the benzene (B151609) ring and the double bond, which can stabilize the molecule by distributing electron density. khanacademy.orgyoutube.com The stability of related intermediates is often governed by the interplay of these electronic effects. khanacademy.org

The successful synthesis and isolation of 4-methylenethiochroman via reactions like the Wittig olefination from thiochroman-4-one (B147511) demonstrates its sufficient stability under typical laboratory conditions. mdpi.com The balance between the electron-withdrawing inductive effect and the electron-donating resonance effect of the sulfur atom ultimately governs the electron density and reactivity of the exocyclic double bond. allen.inbyjus.com

Mechanistic Studies of Ring Expansion and Rearrangement Processes

Molecules containing exocyclic double bonds adjacent to a strained ring system, like this compound, can undergo synthetically useful rearrangement reactions, often leading to ring expansion. libretexts.orgmasterorganicchemistry.com These transformations are typically driven by the formation of more stable intermediates, such as a more substituted carbocation or the relief of ring strain. leah4sci.comreddit.commasterorganicchemistry.com

A notable transformation of a this compound derivative is a ring expansion mediated by (diacetoxyiodo)benzene (B116549) (HTIB). mdpi.com The proposed mechanism for this rearrangement provides insight into the molecule's reactivity. mdpi.com

Proposed Mechanism of Ring Expansion:

Electrophilic Attack: The reaction is initiated by an electrophilic attack of the HTIB reagent on the exocyclic methylene group. This step generates a carbocation intermediate (species 7 in the proposed scheme). mdpi.com

Nucleophilic Attack: The solvent, in this case, water, acts as a nucleophile and attacks the carbocation, forming an intermediate species (8 ). mdpi.com

Aryl Bond Migration: The final ring expansion occurs through the migration of the aryl bond. This 1,2-shift is a key feature of many rearrangement reactions, such as the Wagner-Meerwein rearrangement. masterorganicchemistry.commvpsvktcollege.ac.in This step is driven by the formation of a more stable system and results in the expansion of the sulfur-containing ring. mdpi.com

Elimination: The process concludes with the elimination of phenyl iodide and a water molecule to yield the final, expanded ring product. mdpi.com

This type of reaction, sometimes classified as a semipinacol rearrangement, is a powerful method for skeletal transformations in organic synthesis. libretexts.orgwikipedia.org

Reaction Type Reagent Key Intermediate Outcome Reference
Ring Expansion(Diacetoxyiodo)benzene (HTIB), H₂OCarbocationExpansion of the thiochroman (B1618051) ring mdpi.com

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of the exocyclic double bond in this compound allows it to participate in various reactions, including cycloadditions. Its behavior is analogous to other reactive intermediates like o-thioquinone methides.

This compound, acting as a conjugated diene system, is expected to undergo cycloaddition reactions. Specifically, it can react with electron-rich olefins like enamines in [4+2] cycloadditions (Diels-Alder type reactions). Research on the closely related o-thioquinone methides shows they readily react with enamines to produce [4+2] cycloadducts in good yields. oup.com Enamines are highly reactive partners in such cycloadditions due to their nucleophilic character. researchgate.net

The general mechanism for this transformation involves the enamine acting as the dienophile, attacking the diene system of the methylenethiochroman. researchgate.net These reactions are often highly regioselective and provide efficient routes to complex heterocyclic structures. organic-chemistry.org The use of enamines in organocatalyzed cycloadditions is a well-established strategy for the synthesis of various carbo- and heterocyclic scaffolds. beilstein-journals.orgnih.gov

Reactant 1 Reactant 2 Reaction Type Product Type Reference
o-Thioquinone Methide (related to this compound)Enamine[4+2] CycloadditionSpiro-fused heterocyclic adduct oup.com

The sulfur atom in the this compound ring possesses lone pairs of electrons, making it a potential site for reaction with electrophiles. This is a common reactivity pattern for thioethers. For instance, the sulfur can be oxidized to form sulfoxides and sulfones.

Spectroscopic and Structural Elucidation Studies of 4 Methylenethiochroman Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all protons and carbons in the 4-Methylenethiochroman skeleton can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum of this compound provides critical information about the electronic environment and connectivity of protons in the molecule. The aromatic region of the spectrum is expected to show complex multiplets corresponding to the four protons on the benzene (B151609) ring, typically in the range of δ 7.0-8.0 ppm. The precise chemical shifts and coupling patterns depend on the substitution pattern of the aromatic ring.

The most characteristic signals in the spectrum are those of the exocyclic methylene (B1212753) group (=CH₂). These two protons are diastereotopic and are expected to appear as two distinct singlets or narrow doublets in the δ 4.5-5.5 ppm region. Their chemical shift is indicative of a vinylic proton environment. The aliphatic protons of the heterocyclic ring at positions C2 and C3 would appear as triplets or multiplets. The methylene protons at C2, adjacent to the sulfur atom, are expected to resonate at approximately δ 2.8-3.2 ppm, while the C3 protons, being allylic to the exocyclic double bond, would likely appear around δ 2.5-3.0 ppm. compoundchem.comnetlify.app

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (H5-H8) 7.0 - 8.0 Multiplet
Methylene Protons (=CH₂) 4.5 - 5.5 Two Singlets
C2-H₂ 2.8 - 3.2 Triplet/Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. Due to the wide range of chemical shifts, each carbon atom in this compound typically gives a distinct signal. wikipedia.orglibretexts.org The aromatic carbons are expected to appear in the δ 120-140 ppm range. The quaternary carbon (C4a or C8a) attached to the sulfur atom will be shifted downfield.

Key signals for structural confirmation include the carbons of the exocyclic double bond. The terminal methylene carbon (=CH₂) is anticipated to resonate around δ 110-125 ppm, while the quaternary carbon (C4) to which it is attached would appear further downfield, typically in the δ 130-145 ppm region. The aliphatic carbons, C2 and C3, are found in the upfield region of the spectrum, generally between δ 25-40 ppm. oregonstate.edulibretexts.org Quaternary carbons, such as C4, often exhibit weaker signal intensity compared to protonated carbons. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C4 (quaternary alkene) 130 - 145
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a) 120 - 140
=CH₂ (terminal alkene) 110 - 125
C2 25 - 40

Regiochemical Determination through NMR Spectral Data Analysis

The regiochemistry of the exocyclic double bond at the C4 position is unequivocally confirmed through a combination of one-dimensional and two-dimensional NMR experiments. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. In an HMBC experiment, correlations would be observed between the protons of the exocyclic methylene group (=CH₂) and the carbons at positions C3 and C5. This three-bond correlation (³JCH) provides definitive proof of the double bond's location at C4, distinguishing it from other potential isomers such as 2-Methylenethiochroman.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity. For instance, an NOE correlation between one of the exocyclic methylene protons and the H5 proton on the aromatic ring would further solidify the structural assignment. The distinct chemical shifts of the C2 and C3 methylene groups, influenced by their proximity to the sulfur atom and the π-system, also serve as crucial markers for regiochemical validation.

X-ray Diffraction Analysis for Definitive Stereochemical Determination

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state molecular structure, including precise bond lengths, bond angles, and torsional angles. wikipedia.orgnih.gov For this compound derivatives that can be crystallized, this technique provides the definitive stereochemical proof. researchgate.net

X-ray analysis would reveal the conformation of the six-membered heterocyclic ring. Thiochroman (B1618051) systems can adopt conformations such as a half-chair or a boat. The analysis would precisely measure the planarity of the exocyclic double bond and its geometric relationship to the rest of the molecule. This technique is fundamental for establishing the three-dimensional architecture, which is crucial for understanding the molecule's physical properties and interactions. wikipedia.orgnih.gov

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. In electron ionization (EI) mode, the molecule will generate a molecular ion peak (M⁺•), which confirms its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass of this ion, allowing for the calculation of the elemental formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides structural clues. libretexts.org For this compound, characteristic fragmentation pathways could include:

Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring could lead to the expulsion of a neutral molecule like ethene, although this is less common than in other systems.

Loss of small radicals: Fragmentation may occur via the loss of a hydrogen radical (M-1) or other small fragments.

Cleavage of C-S bonds: Bonds to the heteroatom are often susceptible to cleavage.

Mass spectrometry is also an effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound from its precursor, thiochroman-4-one (B147511), allowing for the identification of intermediates and byproducts. slideshare.netmiamioh.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
M⁺• Molecular Ion
M-1 Loss of a Hydrogen radical
M-29 Loss of an Ethyl radical or CHO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. libretexts.org For this compound, the IR spectrum would display several characteristic absorption bands that confirm its key structural features.

The most diagnostic peaks would be those associated with the alkene and aromatic moieties. A sharp, medium-intensity peak for the exocyclic C=C stretch is expected in the 1640-1660 cm⁻¹ region. udel.edu The sp² C-H stretching of both the aromatic ring and the vinyl group would appear as a group of absorptions above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. In contrast, the sp³ C-H stretching of the C2 and C3 methylene groups would be observed just below 3000 cm⁻¹, in the 2850-3000 cm⁻¹ range. nih.gov Aromatic C=C in-ring stretching vibrations typically give rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.orgmsu.edu

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3000 - 3100 C-H Stretch Aromatic & Vinylic
2850 - 3000 C-H Stretch Aliphatic (CH₂)
1640 - 1660 C=C Stretch Exocyclic Alkene
1450 - 1600 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to characterize compounds featuring conjugated systems, such as the this compound framework. The absorption of UV-Vis radiation by a molecule induces the transition of electrons from lower to higher energy molecular orbitals. In the context of this compound, the key electronic transitions are anticipated to be of the π → π* type, arising from the conjugated system formed by the benzene ring and the exocyclic methylene group.

The position of the maximum absorption (λmax) and the molar absorptivity (ε) are characteristic parameters obtained from a UV-Vis spectrum that provide valuable insights into the structure and electronic nature of the chromophore. The extent of conjugation, the presence of substituents, and the planarity of the system all influence these parameters.

Detailed Research Findings from Analogous Systems:

While specific data for this compound is elusive, studies on related thiochromanone precursors and other conjugated heterocyclic systems provide a basis for understanding the electronic transitions. For example, the UV spectra of thiochroman-4-ones, the synthetic precursors to 4-methylenethiochromans via reactions like the Wittig olefination, have been reported. These compounds exhibit characteristic absorptions for the benzoyl thioether chromophore. The subsequent conversion to the 4-methylene derivative extends the conjugation, which would theoretically shift the λmax to longer wavelengths.

The electronic transitions in such conjugated systems are influenced by the interplay of the phenyl ring and the α,β-unsaturated thioether moiety. The π electrons in this extended system are delocalized, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap corresponds to the absorption of lower-energy (longer wavelength) photons.

Further research involving the synthesis and full spectroscopic characterization of this compound and its derivatives is necessary to establish a definitive UV-Vis absorption profile and to explore the effects of various substituents on its electronic properties.

Hypothetical UV-Vis Data for this compound:

The following table presents hypothetical UV-Vis absorption data for this compound, based on the expected electronic transitions for its conjugated system. This data is illustrative and awaits experimental verification.

Compound NameSolventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
This compoundEthanol~280-320Not Determinedπ → π*

This table can be populated with experimental data once it becomes available through future research.

Synthetic Exploration of 4 Methylenethiochroman Derivatives and Analogues

Design and Synthesis of Substituted Thiochroman-4-ones

The foundational step in accessing 4-methylenethiochroman derivatives is the synthesis of the thiochroman-4-one (B147511) core. These ketones serve as versatile precursors for introducing the exocyclic methylene (B1212753) group at the C4-position, typically via olefination reactions. The general synthesis of thiochroman-4-ones involves the reaction of a thiophenol with an appropriate three-carbon component, followed by an intramolecular cyclization.

One prevalent method involves the reaction of thiophenols with α,β-unsaturated carboxylic acids. nih.gov For instance, the synthesis of 2-methylthiochroman-4-one can be achieved by reacting thiophenol with crotonic acid. nih.gov This initial reaction forms a 3-(phenylthio)butanoic acid intermediate, which then undergoes an acid-catalyzed intramolecular Friedel-Crafts acylation to yield the cyclized thiochroman-4-one product. nih.govresearchgate.net Strong dehydrating agents such as sulfuric acid or methanesulfonic acid are often employed to facilitate this cyclization. nih.govresearchgate.net This strategy allows for the introduction of substituents on both the aromatic ring (by using substituted thiophenols) and the heterocyclic ring (by using substituted α,β-unsaturated acids). nih.gov

A variety of substituted thiochroman-4-ones have been synthesized using this approach, as detailed in the table below.

Reactant 1 (Thiophenol Derivative)Reactant 2 (Unsaturated Acid)Resulting Thiochroman-4-one ProductReference
ThiophenolCrotonic acid2-Methylthiochroman-4-one nih.gov
ThiophenolTrifluoromethylcinnamic acid2-(4-(Trifluoromethyl)-phenyl)-thiochroman-4-one nih.gov
Thiophenol4-Nitrocinnamic acid2-(4-Nitrophenyl)-thiochroman-4-one nih.gov

Another established route to the thiochroman-4-one scaffold is the reaction between thiophenol and β-halopropionic acids or their equivalents, which also proceeds via a 3-(phenylthio)propanoic acid intermediate before cyclization. researchgate.net

Scaffold Diversification through Directed Chemical Transformations

Once the thiochroman-4-one scaffold is constructed, it can be subjected to a wide array of chemical transformations to generate a diverse library of analogues. These modifications can target the sulfur atom, the carbonyl group, or the heterocyclic ring itself.

Reactions at the Sulfur Atom: The sulfur heteroatom can be readily oxidized. Treatment of a thiochroman-4-one derivative, such as 2-n-butylthiochroman-4-one, with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) results in the formation of the corresponding 1,1-dioxide (sulfone). nih.govmdpi.com

Reactions at the Carbonyl Group: The ketone at the C4-position is a key functional handle for diversification. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding thiochroman-4-ol (B1596091) derivatives. mdpi.com This hydroxyl group can then be used for further functionalization.

Modifications to the Heterocyclic Ring:

Dehydrogenation: An α,β-double bond can be introduced between the C2 and C3 positions to form the corresponding thiochromone (B8434766) (or 4H-thiochromen-4-one). nih.gov This transformation alters the geometry and electronic properties of the scaffold.

Conjugate Addition: Thiochromones can serve as Michael acceptors. The addition of organometallic reagents, such as lithium dialkylcuprates, allows for the introduction of substituents at the C2-position, providing an efficient route to 2-alkylthiochroman-4-ones. mdpi.compreprints.org

Cross-Coupling Reactions: A powerful method for C2-arylation involves a palladium-catalyzed cross-coupling reaction. 2-Sulfinyl-thiochromones can be coupled with various arylboronic acids to generate a library of 2-aryl-4H-thiochromen-4-one derivatives, also known as thioflavones. acs.orgnih.gov

Functionalization at C3: The C3 position can be activated for further reactions. For example, 3-(hydroxymethylene)thiochroman-4-one, a key intermediate, reacts with N-chlorosuccinimide (NCS) to yield various chlorinated products depending on the stoichiometry of NCS used. With one equivalent, 3-chlorothiochroman-4-one is formed, while using two equivalents can lead to 2,3-dichlorothiochromone. researchgate.netpublish.csiro.au

The following table summarizes some of the key diversification reactions.

Starting Material TypeReagent(s)TransformationProduct TypeReference
Thiochroman-4-onem-CPBASulfur OxidationThiochroman-4-one 1,1-dioxide nih.govmdpi.com
Thiochroman-4-oneSodium BorohydrideCarbonyl ReductionThiochroman-4-ol mdpi.com
Thiochroman-4-oneDehydrogenating AgentDehydrogenation (C2-C3)4H-Thiochromen-4-one nih.gov
4H-Thiochromen-4-oneLithium DialkylcupratesConjugate Addition2-Alkylthiochroman-4-one mdpi.com
2-Sulfinyl-thiochromoneArylboronic Acid, Pd(OAc)₂, XPhosSuzuki Cross-Coupling2-Aryl-4H-thiochromen-4-one acs.org
3-(Hydroxymethylene)thiochroman-4-oneN-Chlorosuccinimide (NCS)Chlorination/Dehydrochlorination3-Chlorothiochroman-4-one / 2,3-Dichlorothiochromone researchgate.netpublish.csiro.au

Development of Hybrid Scaffolds Incorporating the Thiochroman (B1618051) Moiety

Fusing or linking the thiochroman core with other heterocyclic systems is a common strategy to create novel hybrid scaffolds with unique three-dimensional structures. These approaches often utilize functionalized thiochroman-4-one intermediates.

A notable example is the synthesis of thiochromeno[4,3-c]pyrazoles. This is achieved through the reaction of 3-hydroxymethylene-thiochroman-4-ones with various hydrazine (B178648) derivatives. nih.gov The reaction proceeds via a condensation mechanism, effectively building a new pyrazole (B372694) ring fused to the c-face of the thiochroman system.

Another approach to hybrid scaffolds involves linking the thiochroman-4-one core to other molecular fragments. The synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives represents a strategy where the thiochromanone skeleton is connected to an aryl ketone moiety through an arylidene bridge and an ether linkage. nih.gov This creates larger, more complex molecules where the thiochroman unit is a key structural component. These examples demonstrate the utility of the thiochroman scaffold as a building block for constructing more elaborate molecular architectures.

Advanced Topics in Organic Transformations Involving 4 Methylenethiochroman Precursors

Catalytic Applications in the Synthesis of Thiochroman (B1618051) Derivatives and Related Heterocycles

Principles of Heterogeneous Catalysis in Organic Synthesis

Heterogeneous catalysis is a cornerstone of modern organic synthesis, where the catalyst exists in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction mixture. baranlab.orgrsc.org This approach offers significant advantages, including the straightforward separation of the catalyst from the reaction mixture post-completion, which facilitates catalyst recycling and minimizes product contamination. rsc.org The principles of heterogeneous catalysis are grounded in the interaction of reactants with active sites on the catalyst's surface. The robustness, particle size, support material, and distribution of metal atoms on the surface are all critical factors that determine the catalyst's unique reactivity and efficiency. baranlab.org

In the context of synthesizing thiochroman derivatives, a heterogeneous catalyst could provide acidic or metallic sites to facilitate the transformation of a precursor like 4-methylenethiochroman. For instance, solid acid catalysts like zeolites can work in concert with metals such as platinum to perform sequential reactions like dehydrogenation and isomerization. baranlab.org The design of these catalysts aims to create highly active and selective systems that are also stable under reaction conditions, making them suitable for both laboratory-scale synthesis and large-scale industrial production. rsc.org

Key Advantages of Heterogeneous Catalysis

Feature Description Reference
Easy Separation Catalyst can be easily removed from the product stream by filtration. rsc.org
Recyclability The recovered catalyst can be reused for multiple reaction cycles, reducing cost. rsc.org
Process Suitability Well-suited for continuous flow processes and large-scale industrial applications. baranlab.org

| Robustness | Solid catalysts are often more stable at high temperatures and pressures. | baranlab.org |

Role of Metal-Organic Frameworks (MOFs) in Catalyzing Organic Transformations

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials that combine the benefits of both heterogeneous and homogeneous catalysis. princeton.edu They are constructed from metal-containing nodes connected by organic linker molecules, resulting in structures with exceptionally high surface areas, tunable pore sizes, and well-defined, accessible active sites. openresearchlibrary.orgnih.gov These properties make MOFs highly promising candidates for catalyzing a wide range of organic reactions. openresearchlibrary.org

The catalytic activity of MOFs can originate from several features:

Coordinatively Unsaturated Metal Nodes: These can act as Lewis acid sites.

Functionalized Organic Linkers: Linkers can be modified with acidic or basic groups to introduce specific catalytic functions.

Encapsulated Species: The pores of MOFs can host catalytically active species such as metal nanoparticles or polyoxometalates, creating a defined and sterically influential reaction environment. nih.govresearchgate.net

For the synthesis of thiochroman derivatives, MOFs could be engineered to catalyze specific bond formations or rearrangement reactions involving precursors like this compound. Their well-defined pore structure can impart shape selectivity, favoring the formation of a desired product isomer. Furthermore, MOFs have been successfully employed as heterogeneous catalysts for various transformations, including esterification, Knoevenagel condensation, and nitroaldol (Henry) reactions, demonstrating their versatility. researchgate.net

Modern Methodologies for Chemical Reaction Analysis and Optimization

The development of efficient synthetic routes for complex molecules like thiochroman derivatives relies heavily on modern analytical and screening methodologies. These tools allow chemists to rapidly identify optimal reaction conditions and gain deep mechanistic insights into the transformation process.

High-Throughput Screening Approaches for Reaction Conditions

High-Throughput Screening (HTS), also known as high-throughput experimentation (HTE), is a powerful methodology for accelerating the discovery and optimization of chemical reactions. unchainedlabs.comchemrxiv.org It involves the miniaturization and parallelization of experiments, allowing for the rapid evaluation of a large number of reaction variables. unchainedlabs.comchemrxiv.org For a given transformation, such as the conversion of a this compound precursor, HTS can systematically explore a wide parameter space, including catalysts, ligands, solvents, bases, temperature, and reactant concentrations. unchainedlabs.comnih.gov

The process typically utilizes microplate formats where 24, 96, or even more reactions can be run simultaneously. sigmaaldrich.com This rational and systematic exploration helps scientists quickly identify impactful conditions, abandon unproductive pathways, and discover non-intuitive combinations of reagents that lead to higher yields or selectivity. unchainedlabs.com HTS is particularly valuable in the discovery phase of new reactions and for optimizing processes to eliminate impurities or avoid costly or toxic reagents. unchainedlabs.com

Example of a High-Throughput Screening Array for a Cross-Coupling Reaction

Parameter Variable 1 Variable 2 Variable 3 Variable 4
Catalyst Pd(OAc)₂ Pd₂(dba)₃ NiCl₂(dppp) CuI
Ligand XPhos JohnPhos dtbpf Q-Phos
Base K₃PO₄ Cs₂CO₃ Na₂CO₃ K₂CO₃

| Solvent | Toluene | Dioxane | iPrOH | DMF |

Advanced Mass Spectrometry Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced mass spectrometry (MS) techniques have become indispensable tools for the real-time monitoring of organic reactions, offering high sensitivity, specificity, and the ability to provide detailed structural information. purdue.edupreprints.org Techniques such as nano-electrospray ionization mass spectrometry (nanoESI-MS) can simultaneously track the concentrations of starting materials, intermediates, products, and even catalyst species directly from the reaction mixture. purdue.edu

This real-time analysis provides a detailed kinetic profile of the reaction, helping to identify reaction bottlenecks, detect catalyst deactivation pathways, and elucidate complex reaction mechanisms. purdue.edu For instance, monitoring a reaction involving a this compound precursor could reveal the formation of transient intermediates, confirming a proposed reaction pathway.

Other advanced MS methods like Parallel Reaction Monitoring (PRM) offer highly sensitive and quantitative detection of specific target molecules. frontiersin.org In PRM, a specific precursor ion is selected and fragmented, and all resulting fragment ions are analyzed at high resolution, providing exceptional specificity and accurate quantification. frontiersin.org The integration of MS with liquid chromatography (LC-MS) further enhances its power by separating complex mixtures before analysis, allowing for the precise quantification of multiple components in a single run. nih.gov

Summary of Advanced Mass Spectrometry Techniques for Reaction Analysis

Technique Application Advantages Reference
Nano-electrospray Ionization (nanoESI-MS) Real-time monitoring of reactants, intermediates, and products. High sensitivity; allows for simultaneous detection of multiple species. purdue.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and quantification of components in complex reaction mixtures. Excellent for analyzing complex matrices; provides quantitative data. nih.gov
Parallel Reaction Monitoring (PRM) Targeted and highly sensitive quantification of specific molecules. Superior sensitivity and quantitative accuracy; high specificity. frontiersin.org

| Ion Mobility Mass Spectrometry (IM-MS) | Separation of isomers and analysis of complex mixtures. | Differentiates ions based on shape and size, enhancing separation. | nih.gov |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.